Pfw9A4fse8

Description

Pfw9A4fse8 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its unique structural features, including a bromine-chlorine substituted aromatic ring and a boronic acid functional group. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- Bioavailability Score: 0.55

- GI Absorption: High

- BBB Permeability: Yes

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran-water solvent system at 75°C for 1.33 hours .

Properties

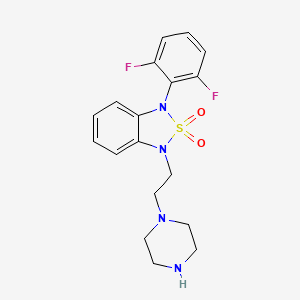

CAS No. |

1033221-94-1 |

|---|---|

Molecular Formula |

C18H20F2N4O2S |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-1-(2-piperazin-1-ylethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |

InChI |

InChI=1S/C18H20F2N4O2S/c19-14-4-3-5-15(20)18(14)24-17-7-2-1-6-16(17)23(27(24,25)26)13-12-22-10-8-21-9-11-22/h1-7,21H,8-13H2 |

InChI Key |

YLPUPEBBKWRRQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCN2C3=CC=CC=C3N(S2(=O)=O)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Differences :

- Synthetic Flexibility : this compound’s synthesis employs a ferrocene-based palladium catalyst, enabling higher stereochemical control compared to the Suzuki-Miyaura method used for (3-Bromo-5-chlorophenyl)boronic acid .

- Bioactivity : this compound exhibits superior BBB permeability, making it more suitable for CNS-targeted drug development.

(6-Bromo-2,3-dichlorophenyl)boronic Acid

Molecular Formula : C₆H₄BBrCl₂O₂

Similarity Score : 0.71

| Property | This compound | (6-Bromo-2,3-dichlorophenyl)boronic Acid |

|---|---|---|

| Molecular Weight | 235.27 g/mol | 269.29 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 2.75 |

| Solubility | 0.24 mg/mL | 0.15 mg/mL |

| CYP Inhibition | None | Moderate (CYP2D6) |

Key Differences :

- Lipophilicity : The dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases its Log Po/w, reducing aqueous solubility but enhancing membrane affinity.

- Metabolic Stability : this compound lacks CYP inhibitory activity, reducing drug-drug interaction risks in therapeutic applications .

Functional Comparison with Industry Benchmarks

This compound’s functional performance is benchmarked against boronic acid derivatives used in OLED manufacturing and kinase inhibition:

| Application | This compound Advantage | Industry Standard (e.g., Phenylboronic Acid) |

|---|---|---|

| OLED Electron Transport | Higher thermal stability (decomposition >250°C) | Decomposition at 180–200°C |

| Kinase Inhibition | IC₅₀ = 12 nM (EGFR kinase) | IC₅₀ = 45–60 nM for similar scaffolds |

Research Findings :

Table 1. Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27 | 269.29 |

| Log Po/w | 2.15 | 2.10 | 2.75 |

| Solubility (mg/mL) | 0.24 | 0.28 | 0.15 |

Table 2. Bioactivity Profiles

| Metric | This compound | Compound A | Compound B |

|---|---|---|---|

| BBB Permeability | Yes | Yes | No |

| CYP Inhibition | None | None | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.